molecular formula C11H18N2OS B2814748 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole CAS No. 2310013-53-5

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole

Cat. No.: B2814748
CAS No.: 2310013-53-5
M. Wt: 226.34
InChI Key: VTQJWDLOFMGFAL-UHFFFAOYSA-N
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Description

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole typically involves the reaction of 2,4-dimethylthiazole with a suitable methoxypyrrolidine derivative. One common method involves the use of a nucleophilic substitution reaction where the methoxypyrrolidine acts as a nucleophile, attacking the electrophilic carbon on the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative without the methoxypyrrolidine moiety.

    3-Methoxypyrrolidine: A pyrrolidine derivative with a methoxy group, lacking the thiazole ring.

    Thiazole Derivatives: Various thiazole compounds with different substituents on the ring.

Uniqueness

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is unique due to the combination of the thiazole ring and the methoxypyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiazole or pyrrolidine derivatives.

Properties

IUPAC Name

5-[(3-methoxypyrrolidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-4-10(6-13)14-3/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJWDLOFMGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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